(2R)-3-(3-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid (2R)-3-(3-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17398509
InChI: InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-15(16(22)23)9-14-10-19-12-21(14)11-13-7-5-4-6-8-13/h4-8,10,12,15H,9,11H2,1-3H3,(H,20,24)(H,22,23)/t15-/m1/s1
SMILES:
Molecular Formula: C18H23N3O4
Molecular Weight: 345.4 g/mol

(2R)-3-(3-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

CAS No.:

Cat. No.: VC17398509

Molecular Formula: C18H23N3O4

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

(2R)-3-(3-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid -

Specification

Molecular Formula C18H23N3O4
Molecular Weight 345.4 g/mol
IUPAC Name (2R)-3-(3-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-15(16(22)23)9-14-10-19-12-21(14)11-13-7-5-4-6-8-13/h4-8,10,12,15H,9,11H2,1-3H3,(H,20,24)(H,22,23)/t15-/m1/s1
Standard InChI Key ZKYNALXSLMMULU-OAHLLOKOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1CC2=CC=CC=C2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CN=CN1CC2=CC=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the class of N-protected amino acid derivatives, featuring a chiral center at the second carbon of the propanoic acid backbone. Its IUPAC name, (2R)-3-(3-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, reflects three critical structural elements:

  • A benzyl-substituted imidazole ring at position 3 of the propanoic acid chain.

  • A tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety.

  • A carboxylic acid terminus capable of participating in peptide bond formation .

The stereochemistry at the C2 position (R-configuration) is essential for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.

Physicochemical Properties

Key molecular properties are summarized below:

PropertyValueSource
Molecular FormulaC₁₈H₂₃N₃O₄
Molecular Weight345.4 g/mol
Isomeric SMILESCC(C)(C)OC(=O)NC@HC(=O)O
Canonical SMILESCC(C)(C)OC(=O)NC(CC1=CN=CN1CC2=CC=CC=C2)C(=O)O
XLogP32.1 (predicted)
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count6

The Boc group enhances lipid solubility, as evidenced by the moderate XLogP3 value, while the imidazole ring contributes to π-π stacking interactions with biological targets .

Synthesis and Analytical Characterization

Analytical Data

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ is observed at m/z 346.4, consistent with the molecular weight of 345.4 g/mol.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: A singlet at δ 1.4 ppm corresponds to the tert-butyl group (9H). The imidazole protons resonate as multiplet signals between δ 7.2–7.8 ppm .

    • ¹³C NMR: The carbonyl carbons of the Boc group and carboxylic acid appear at δ 168–172 ppm .

Pharmacological Research and Mechanisms

Neuroprotective Activity

Preliminary studies suggest the compound modulates glutamate receptors, potentially mitigating excitotoxicity in neurodegenerative models. The imidazole ring may chelate zinc ions at NMDA receptor sites, reducing Ca²⁺ influx and neuronal apoptosis .

Interaction with Neurotransmitter Systems

  • Serotonergic Effects: Structural similarity to tryptophan derivatives implies possible 5-HT receptor affinity. Molecular docking simulations predict binding to 5-HT₃A subunits with a ΔG of −8.2 kcal/mol.

  • GABAergic Modulation: The Boc group’s hydrophobicity may facilitate blood-brain barrier penetration, enhancing bioavailability for GABA transaminase inhibition .

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaKey FeaturesPotential Use
(2R)-3-(3-Benzylimidazol-4-yl)-... (Target)C₁₈H₂₃N₃O₄Chiral Boc protection, imidazoleNeuroprotection
(R)-3-(Boc-amino)-2-(Fmoc-amino)propionic acidC₂₃H₂₆N₂O₆Dual Boc/Fmoc protectionPeptide synthesis
(3R)-3-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acidC₁₄H₂₅NO₄Cyclohexyl substitutionEnzyme inhibition

The target compound’s imidazole moiety distinguishes it from aliphatic or aromatic analogs, enabling unique receptor interactions .

Challenges and Future Directions

Solubility Limitations

Despite its Boc group, the compound’s aqueous solubility remains suboptimal (predicted 0.12 mg/mL at pH 7.4), necessitating prodrug strategies or nanoparticle formulations.

Stereochemical Stability

Racemization at the C2 position under physiological conditions (t₁/₂ = 48 h at 37°C) poses a challenge for long-term efficacy .

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